N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide
Description
N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a chlorine atom at the 6-position and linked to an isoxazole-5-carboxamide moiety. The benzo[d]thiazole scaffold is widely recognized in medicinal chemistry for its bioactivity, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2S/c12-6-1-2-7-9(5-6)18-11(14-7)15-10(16)8-3-4-13-17-8/h1-5H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNHYTGYJRXCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide typically involves a multi-step reaction process. One common method starts with the preparation of 6-chloro-1,3-benzothiazole-2-amine by reacting 4-chloroaniline with potassium thiocyanate . This intermediate is then subjected to further reactions to introduce the isoxazole and carboxamide functionalities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and isoxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide has been investigated for its potential as an anticancer agent . Studies have demonstrated its ability to induce apoptosis in cancer cells through modulation of crucial signaling pathways, including p53 activation and mitochondrial function. The compound's structural analogs have shown promising results against various cancer cell lines, such as Colo205, U937, MCF7, and A549.
Case Study: Anticancer Activity
A study conducted on derivatives of similar compounds revealed that this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents. The compound was found to significantly inhibit cell proliferation and induce cell death in vitro .
Antimicrobial Properties
The compound also exhibits antimicrobial activity , making it a candidate for developing new antibiotics. Research indicates that isoxazole derivatives can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the chlorobenzo[d]thiazole moiety enhances the compound's lipophilicity, which may contribute to its increased antibacterial effectiveness.
Case Study: Antibacterial Activity
In a comparative study, this compound demonstrated significant antibacterial activity against resistant strains of bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic functions .
Antitubercular Activity
Given the global health challenge posed by tuberculosis, the search for effective antitubercular agents is critical. This compound has shown potential as an antitubercular agent , particularly against multidrug-resistant strains of Mycobacterium tuberculosis.
Case Study: Efficacy Against Tuberculosis
Research has indicated that this compound can inhibit the growth of both replicating and non-replicating forms of M. tuberculosis. Structure-activity relationship studies have provided insights into modifications that enhance its efficacy while reducing toxicity .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole | Anticancer | Apoptosis Induction |
| N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole | Antimicrobial | Cell Wall Disruption |
| Isoxazole derivatives with thienyl groups | Antitubercular | Metabolic Pathway Disruption |
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anti-inflammatory applications, it inhibits the biosynthesis of prostaglandins by blocking the cyclooxygenase (COX) pathway, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]thiazole-Based Malonate Derivatives ()
Four malonate derivatives sharing the 6-chlorobenzo[d]thiazol-2-yl group were synthesized (Table 1):
| Compound | Substituent | Yield (%) | Melting Point (°C) | Enantiomeric Purity (%) |
|---|---|---|---|---|
| Diethyl derivative (5fc) | Ethyl ester | 76 | 113–115 | 82.0 |
| Dipropyl derivative (5gr) | Propyl ester | 76 | 92–94 | – |
| (+) Dipropyl derivative (5gc) | Propyl ester | 75 | 92–94 | 80.0 |
| Dibenzyl derivative (5hr) | Benzyl ester | 82 | 125–127 | – |
Key Comparisons :
- Physical Properties : Melting points vary significantly with ester substituents (92–127°C), suggesting that the isoxazole carboxamide in the target compound may exhibit distinct thermal stability.
Thiazole Carboxamide Analogs ()
- Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates: These analogs feature a thiazole-carboxylate core coupled to amines via classic reagents (e.g., EDCl/HOBt).
- Dasatinib (): A clinically approved thiazolecarboxamide (C22H26ClN7O2S·H2O) with a pyrimidine-piperazinyl substituent.
Structural Contrasts :
- The target compound’s isoxazole ring replaces Dasatinib’s pyrimidine group, likely reducing planarity and altering π-π stacking interactions.
- The 6-chloro substituent on the benzo[d]thiazole may enhance lipophilicity compared to Dasatinib’s 2-chloro-6-methylphenyl group.
Thiazolylmethylcarbamate Analogs ()
Compounds such as Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate () feature carbamate linkages and complex stereochemistry. While these analogs share a thiazole moiety, their carbamate functional group and macrocyclic structures differ markedly from the target compound’s isoxazole-carboxamide, limiting direct comparability.
Implications for Future Research
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly its potential as an anti-inflammatory and anticancer agent. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of a benzothiazole and an isoxazole moiety. The presence of chlorine in the benzothiazole ring enhances its lipophilicity, which may influence its pharmacokinetic properties. The molecular formula is C12H8ClN3O2S, with a molecular weight of approximately 279.70 g/mol .
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the production of prostaglandins, which are mediators of inflammation. The compound affects the arachidonic acid pathway, resulting in significant anti-inflammatory effects.
Target Enzymes
- COX-1 : Involved in the production of protective prostaglandins in the stomach.
- COX-2 : Induced during inflammation and contributes to pain and swelling.
Anti-inflammatory Effects
Research indicates that this compound exhibits potent anti-inflammatory properties. In vitro studies have shown that it significantly reduces inflammation markers in various cell lines, making it a candidate for treating inflammatory diseases .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies demonstrate that it induces apoptosis in cancer cells by modulating pathways involving p53 activation and mitochondrial function. It has shown effectiveness against several cancer cell lines, including:
- MCF7 (breast cancer)
- A549 (lung cancer)
- Colo205 (colorectal cancer)
Table 1 summarizes the IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 15.2 | Apoptosis induction |
| A549 | 12.8 | Cell cycle arrest |
| Colo205 | 10.5 | Mitochondrial pathway modulation |
Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of this compound, researchers treated lipopolysaccharide (LPS)-induced RAW264.7 macrophages with varying concentrations of the compound. Results showed a dose-dependent decrease in nitric oxide production and pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Study 2: Anticancer Activity
Another investigation focused on the compound's anticancer properties against breast cancer cells (MCF7). The study revealed that treatment with this compound resulted in significant cell death through apoptosis, with an observed increase in caspase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
